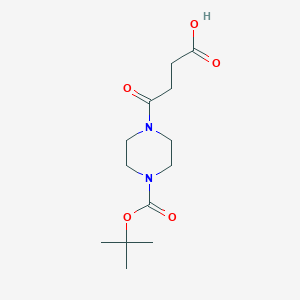

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNADSVMXTWJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338011 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288851-44-5 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker molecule frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a validated synthesis protocol, and relevant data presented for clarity and reproducibility in a research and development setting.

Chemical Overview

Compound: this compound Common Synonyms: 1-Boc-4-(3-carboxy-propionyl)-piperazine, 4-(4-(Boc-piperazin-1-yl))-4-oxobutanoic acid CAS Number: 288851-44-5 Molecular Formula: C₁₃H₂₂N₂O₅ Molecular Weight: 286.33 g/mol

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. |

| Storage | Store in a cool, dry place, protected from light. |

Synthesis Protocol

The synthesis of the title compound is achieved through the nucleophilic ring-opening of succinic anhydride by N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine). This reaction provides a straightforward and efficient method to obtain the desired product.

Reaction Scheme

Caption: Synthesis of the target compound.

Experimental Procedure

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |

| N-Boc-piperazine | 57260-71-6 | 186.25 g/mol | 1.0 | (e.g., 10.0 g) |

| Succinic Anhydride | 108-30-5 | 100.07 g/mol | 1.1 | (e.g., 5.91 g) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | (e.g., 100 mL) |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | (for precipitation) |

Procedure:

-

To a solution of N-Boc-piperazine in dichloromethane, add succinic anhydride in one portion at room temperature.

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to afford a crude residue.

-

To the crude residue, add diethyl ether and stir to induce precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Data:

| Parameter | Value |

| Yield | Typically >90% |

| Purity (by NMR/LC-MS) | >95% |

Logical Workflow of the Synthesis

The synthesis follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Caption: Experimental workflow for the synthesis.

This guide provides a foundational understanding and a practical, detailed protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and scale.

An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine Succinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of molecules related to "Boc-piperazine-succinic acid." Given the non-specific nature of this name, this document addresses the two most probable interpretations: N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine and 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid . The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical and physical characteristics, experimental protocols for their determination, and relevant biological signaling pathways.

Interpreting "Boc-piperazine-succinic acid"

The term "Boc-piperazine-succinic acid" can be interpreted in two primary ways:

-

Structure A: N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine : This structure features a piperazine ring with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other nitrogen acylated with succinic acid.

-

Structure B: 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid : This is a piperazine derivative with a Boc group on one nitrogen and a carboxylic acid group at the 2-position of the ring. It is a versatile building block in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties for both interpretations is presented below.

N-(tert-Butoxycarbonyl)-N'-(succinoyl)piperazine (Predicted Properties)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₂N₂O₅ |

| Molecular Weight | 286.33 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point (°C) | Prediction not available; requires experimental data. |

| Boiling Point (°C) | Prediction not available; likely to decompose. |

| Solubility | Expected to have some aqueous solubility due to the carboxylic acid and piperazine nitrogens. Soluble in polar organic solvents. |

| pKa | Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the piperazine nitrogen (around 8-9). |

| LogP | Prediction not available; requires experimental data. |

1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid (Experimental and Computed Data)

This compound is a known chemical entity, and some of its physicochemical properties have been reported or can be computed.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point (°C) | Not consistently reported; requires experimental verification. | |

| Boiling Point (°C) | Not available. | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | |

| pKa | Not consistently reported; requires experimental verification. | |

| LogP (Computed) | -2.2 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a classic and effective technique for determining the melting point of a solid organic compound.

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (with a suitable range)

-

Capillary tubes (one end sealed)

-

Bunsen burner or microburner

-

Mortar and pestle

-

Rubber band or a small piece of rubber tubing

-

Clamp and stand

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry sample using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Fill the Thiele tube with oil to a level just above the top of the side arm. Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the oil level to prevent it from softening and breaking during heating.

-

Heating: Clamp the Thiele tube to a stand and insert the thermometer and capillary tube assembly. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating. The shape of the Thiele tube promotes convection currents that maintain a uniform temperature throughout the oil.

-

Observation and Measurement: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Reporting: Report the melting point as a range, for example, 150-152°C. A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.

Materials:

-

Test compound (solid)

-

Solvent (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Sy

An In-depth Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS 288851-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker in the rapidly evolving field of targeted protein degradation. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its critical application in the formation of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their scientific endeavors.

Introduction

This compound, also known as 1-Boc-4-(3-carboxy-propionyl)-piperazine, is a heterobifunctional molecule widely employed as a linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] The structure of this linker, incorporating a rigid piperazine ring and a flexible butanoic acid chain, offers a balance of conformational constraint and spatial extension, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its proper handling, characterization, and application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 288851-44-5 | [2] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [2] |

| Molecular Weight | 286.32 g/mol | [2][3] |

| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid | [4] |

| Synonyms | 1-Boc-4-(3-carboxy-propionyl)-piperazine, this compound, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral data are presented below. While publicly available spectra with full assignments are limited, the following tables provide predicted and reported data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR): The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~2.60 | t | 2H | -C(=O)CH₂- |

| ~2.70 | t | 2H | -CH₂COOH |

| ~3.40 | t | 4H | Piperazine ring protons (-CH₂-N-Boc) |

| ~3.55 | t | 4H | Piperazine ring protons (-CH₂-N-C=O) |

| ~12.20 | br s | 1H | -COOH |

-

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~28.4 | -C(C H₃)₃ (Boc group) |

| ~29.0 | -C(=O)C H₂- |

| ~30.5 | -C H₂COOH |

| ~43.0 | Piperazine ring carbons (-C H₂-N-Boc) |

| ~45.0 | Piperazine ring carbons (-C H₂-N-C=O) |

| ~80.0 | -C (CH₃)₃ (Boc group) |

| ~154.5 | -C =O (Boc group) |

| ~171.0 | -C =O (Amide) |

| ~174.0 | -C OOH |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2975, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Urethane, Boc group) |

| ~1630 | Strong | C=O stretch (Amide) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1250, 1160 | Strong | C-O stretch (Ester-like, Boc group) |

| ~1170 | Strong | C-N stretch (Piperazine) |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 287.16 | [M+H]⁺ (Calculated for C₁₃H₂₃N₂O₅⁺: 287.1599) |

| 231.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |

| 187.11 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

| 101.07 | [C₄H₉N₂O]⁺ (Fragment of the piperazine-amide moiety) |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis

This protocol describes the synthesis of the title compound from N-Boc-piperazine and succinic anhydride.

Materials:

-

N-Boc-piperazine

-

Succinic anhydride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

In a separate flask, dissolve succinic anhydride (1.05 eq) in anhydrous DCM.

-

Add the succinic anhydride solution dropwise to the N-Boc-piperazine solution over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.2.2. Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Application in PROTAC Synthesis

This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of a PROTAC. The carboxylic acid moiety allows for amide bond formation with an amine-functionalized ligand, while the Boc-protected piperazine nitrogen can be deprotected to reveal a secondary amine for subsequent coupling.

Amide Coupling Protocol

This protocol describes the coupling of the title compound to an amine-functionalized ligand (Ligand-NH₂).

Materials:

-

This compound

-

Amine-functionalized ligand (Ligand-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq), the amine-functionalized ligand (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected PROTAC precursor by flash column chromatography.

Signaling Pathways and Experimental Workflows

The ultimate function of a PROTAC synthesized using this linker is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

Ubiquitin-Proteasome Signaling Pathway

The PROTAC facilitates the formation of a ternary complex, bringing the target protein in close proximity to an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow

The synthesis of a complete PROTAC molecule using this compound typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is an indispensable tool in the design and synthesis of PROTACs. Its well-defined structure and versatile reactivity make it a valuable component for researchers aiming to develop novel therapeutics for targeted protein degradation. This guide provides the essential technical information required for its effective utilization, from synthesis and characterization to its application in constructing potent PROTAC molecules. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible linkers like the one described herein will undoubtedly grow.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, synthesis, purification, and spectroscopic analysis of the title compound. Experimental protocols, data interpretation, and the role of this molecule in the broader context of targeted protein degradation are discussed. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a heterobifunctional chemical entity that serves as a crucial building block in the synthesis of PROTACs.[1][2] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[3] This linker molecule possesses a protected piperazine moiety and a carboxylic acid terminus, allowing for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection during the multi-step synthesis of a PROTAC.

This guide will systematically break down the essential information required for the unambiguous identification and characterization of this important linker molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[4]

| Property | Value |

| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid |

| CAS Number | 288851-44-5 |

| Molecular Formula | C13H22N2O5 |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of succinic anhydride with 1-(tert-butoxycarbonyl)piperazine. This reaction forms an amide bond and a terminal carboxylic acid in a single step.

Experimental Protocol: Synthesis

Materials:

-

1-(tert-Butoxycarbonyl)piperazine

-

Succinic anhydride

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Round-bottom flask

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add succinic anhydride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Figure 1. Synthetic workflow for this compound.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography over silica gel.

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Dichloromethane

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes or a mixture of methanol in dichloromethane.

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a solid.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. The expected chemical shifts (δ) and multiplicities are summarized below.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -CH₂-CH₂- (Succinyl) | ~2.60 | Multiplet | 4H |

| -N-CH₂- (Piperazine, Boc side) | ~3.40 | Triplet | 4H |

| -N-CH₂- (Piperazine, Acyl side) | ~3.60 | Triplet | 4H |

| -COOH | >10.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Expected Chemical Shift (ppm) |

| C(C H₃)₃ (Boc) | ~28.5 |

| -C H₂-C H₂- (Succinyl) | ~29.0, ~30.0 |

| -N-C H₂- (Piperazine) | ~42.0 - 46.0 |

| C (CH₃)₃ (Boc) | ~80.0 |

| C =O (Boc) | ~154.5 |

| C =O (Amide) | ~171.0 |

| C =O (Carboxylic Acid) | ~174.0 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peaks are:

| Ion | Expected m/z |

| [M+H]⁺ | 287.16 |

| [M+Na]⁺ | 309.14 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| 2975-2850 | Alkyl | C-H stretch |

| ~1730 | Carboxylic Acid | C=O stretch |

| ~1690 | Carbonyl (Boc) | C=O stretch |

| ~1640 | Amide | C=O stretch (Amide I) |

| ~1240 | Ester | C-O stretch |

| ~1160 | tert-Butyl | C-C stretch |

Role in PROTAC Signaling Pathway

This compound is a linker, a critical component of a PROTAC molecule that connects the target protein ligand to the E3 ligase ligand. The PROTAC modality does not have a signaling pathway in the traditional sense but rather co-opts the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][5]

The logical workflow of a PROTAC utilizing this linker is as follows:

-

Synthesis: The carboxylic acid terminus of the linker is activated and coupled to the E3 ligase ligand. Following this, the Boc protecting group on the piperazine is removed, and the resulting free amine is coupled to the target protein ligand.

-

Ternary Complex Formation: Once synthesized, the PROTAC enters the cell and facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

-

Ubiquitination: The E3 ligase, now in proximity to the target protein, catalyzes the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

Figure 2. The role of a PROTAC in the ubiquitin-proteasome pathway.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis, purification, and spectroscopic analysis. The data presented in this guide provide a robust framework for researchers to identify and utilize this versatile linker in the development of novel PROTAC-based therapeutics. The straightforward synthesis and the presence of orthogonal functional groups make it an invaluable tool in the field of targeted protein degradation.

References

Spectroscopic data (NMR, IR, MS) of Boc-piperazine-succinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analysis of Boc-piperazine-succinic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this compound.

Spectroscopic Data

The spectroscopic data for Boc-piperazine-succinic acid, systematically named 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, is crucial for its identification and quality control. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| Data not publicly available in detail | Assignments are predictive |

Table 2: IR and MS Spectroscopic Data

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | Characteristic absorptions expected for C=O (amide and carboxylic acid), C-N, and O-H bonds. Specific peak frequencies are not publicly available. |

| Mass Spectrometry (MS) | Molecular Formula: C₁₃H₂₂N₂O₅ Molecular Weight: 286.32 g/mol [1] |

Experimental Protocols

The synthesis of Boc-piperazine-succinic acid is achieved through the reaction of 1-(tert-butoxycarbonyl)piperazine with succinic anhydride. This reaction forms an amide bond and opens the anhydride ring, resulting in the desired product.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added succinic anhydride (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships relevant to Boc-piperazine-succinic acid.

Caption: Synthetic and analytical workflow for Boc-piperazine-succinic acid.

Caption: Logical relationships of the molecular components.

References

Solubility of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its solubility is critical for its application in synthetic chemistry, purification, formulation, and various biochemical assays. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, a detailed experimental protocol for solubility determination, and visual workflows to guide laboratory procedures.

Compound Profile

| Property | Value | Source |

| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid | [2] |

| CAS Number | 288851-44-5 | [3][4] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [2] |

| Molecular Weight | 286.32 g/mol | [2][3] |

| XLogP3 | -0.2 | [2] |

Predicted Solubility Profile

The following table summarizes the predicted solubility.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The carboxylic acid group can hydrogen bond with water, but the molecule's overall size and the nonpolar Boc group limit aqueous solubility. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the formation of a carboxylate salt.[5][6][7] |

| Methanol, Ethanol | Polar Protic | Good to High | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the polar carboxylic acid and the less polar regions of the molecule.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with multiple functional groups.[8] It is a common solvent for stock solutions in drug discovery. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is an excellent solvent for polar and amphiphilic organic molecules. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile is less polar than DMSO and DMF but should still be a reasonably good solvent for this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is a less polar ether that should offer moderate solubility, primarily solvating the nonpolar parts of the molecule. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Good | The lipophilic Boc group and the overall organic structure suggest good solubility in chlorinated solvents. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent and is expected to be effective for this compound. |

| Hexanes, Heptane | Nonpolar | Insoluble | The high polarity imparted by the carboxylic acid and amide functional groups makes the compound unlikely to dissolve in nonpolar aliphatic hydrocarbon solvents. |

Experimental Protocols

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10][11] It involves agitating an excess amount of the solid compound in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid is visible at the end of the experiment. A starting amount of 2-5 mg is typical.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[9][10]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes.[10]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Note: Avoid disturbing the solid pellet at the bottom of the vial.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the compound in the saturated solution.[11]

-

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the results in units such as mg/mL or µM.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

Logical Flow for Qualitative Solubility Analysis

This diagram provides a logical framework for classifying an unknown compound based on its solubility in a series of solvents, which is a fundamental step in chemical characterization.

Caption: Systematic approach for solubility classification.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C13H22N2O5 | CID 545895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 288851-44-5|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

A Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available suppliers, experimental protocols for its application, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound, also known as Boc-piperazine-succinic acid, is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3] This linker features a tert-butoxycarbonyl (Boc) protected piperazine moiety and a terminal carboxylic acid. The piperazine ring offers a degree of rigidity, which can be advantageous for the formation of a stable ternary complex, while the Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.[1] The carboxylic acid provides a reactive handle for conjugation to amine-containing ligands.[1]

Commercial Availability

A critical aspect of utilizing this linker in research and development is its commercial availability. Several chemical suppliers offer this compound in various purities and quantities. A summary of offerings from prominent suppliers is presented below. Please note that pricing is subject to change and should be verified on the respective supplier websites.

| Supplier | Product Number | Purity | Available Quantities |

| MedChemExpress | HY-W102063 | >98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| BLDpharm | BD00796398 | 98% | 1 g, 5 g, 25 g |

| Lab-Chemicals.com | LC-T-3521 | 97% | 1 g, 5 g, 10 g, 25 g |

Core Application: PROTAC-Mediated Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs. These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: an initial amide coupling of the linker to an amine-functionalized ligand (either for the target protein or the E3 ligase), followed by deprotection of the Boc group and a second amide coupling to the other ligand.

Representative Protocol: Amide Coupling with an Amine-Functionalized Ligand

This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine-containing molecule using HATU as the coupling agent.

Materials:

-

This compound

-

Amine-functionalized ligand (1.0 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add DIPEA (3.0 equivalents). The mixture is stirred for 5-10 minutes at room temperature.

-

Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 4-12 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate or DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected PROTAC precursor.

Caption: Experimental workflow for amide coupling.

Conclusion

This compound is a readily available and versatile linker that plays a pivotal role in the development of PROTACs for targeted protein degradation. Its structural features and synthetic tractability make it an attractive choice for researchers in medicinal chemistry and drug discovery. The provided information on suppliers, the mechanism of action, and a representative experimental protocol serves as a valuable resource for the scientific community engaged in this cutting-edge field of therapeutic development.

References

Purity Analysis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines the common synthetic route, potential impurities, and detailed analytical methodologies for purity assessment.

Introduction

This compound is a bifunctional molecule containing a Boc-protected piperazine moiety and a carboxylic acid. This structure makes it a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The purity of this linker is critical as impurities can lead to side reactions, affect the potency and selectivity of the final PROTAC, and complicate downstream biological assays. This guide details the necessary analytical procedures to ensure the quality and purity of this compound.

Synthesis and Potential Impurities

The most common laboratory synthesis of this compound involves the reaction of 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine) with succinic anhydride . The reaction is typically carried out in an aprotic solvent.

A diagram of the synthesis pathway is provided below:

Caption: Synthesis of the target compound.

Based on this synthetic route, several potential impurities could be present in the final product. The table below summarizes these impurities and their potential sources.

| Impurity Name | Structure | Source |

| 1-(tert-Butoxycarbonyl)piperazine | N-Boc-piperazine | Unreacted starting material |

| Succinic Acid | HOOC-CH2-CH2-COOH | Hydrolysis of succinic anhydride |

| Bis-acylated Piperazine | Boc-N(C4H8)N-CO-CH2-CH2-CO-N(C4H8)N-Boc | Reaction of the product with another molecule of N-Boc-piperazine |

| Residual Solvents | e.g., Dichloromethane, Acetonitrile | From the reaction and purification steps |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the target compound and quantifying any impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient:

Time (min) % A % B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation:

| Compound | Retention Time (min) | Relative Retention Time |

| Succinic Acid | ~2.5 | ~0.2 |

| Target Compound | ~12.0 | 1.0 |

| 1-(tert-Butoxycarbonyl)piperazine | ~8.5 | ~0.7 |

| Bis-acylated Piperazine | ~18.0 | ~1.5 |

Spectroscopic Analysis

NMR spectroscopy is used to confirm the chemical structure of the target compound and to detect and identify any organic impurities.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Concentration: ~10 mg/mL

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Data Acquisition: Standard proton experiment with a sufficient number of scans for a good signal-to-noise ratio.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -COOH |

| ~3.6 | t | 2H | Piperazine-H |

| ~3.4 | t | 2H | Piperazine-H |

| ~2.6 | m | 4H | -CH₂-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Concentration: ~20-30 mg/mL

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

-

Data Acquisition: Standard carbon experiment with proton decoupling.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~172 | -C=O (amide) |

| ~154 | -C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~45 | Piperazine-C |

| ~42 | Piperazine-C |

| ~29 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Mass spectrometry is used to confirm the molecular weight of the target compound.

Experimental Protocol:

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive or Negative

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

Expected Data:

-

Molecular Formula: C₁₃H₂₂N₂O₅

-

Molecular Weight: 286.33 g/mol

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 287.16

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 285.15

IR spectroscopy helps to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Attenuated Total Reflectance (ATR) or as a KBr pellet.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2970 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (Boc carbonyl) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1640 | C=O stretch (amide) |

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Caption: Analytical workflow for purity analysis.

Conclusion

The purity of this compound is paramount for its successful application in drug discovery and development. A multi-technique analytical approach, combining chromatography and spectroscopy, is essential for a comprehensive assessment of its quality. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to confidently evaluate the purity of this critical chemical intermediate.

The Strategic Role of Boc-Piperazine-Succinic Acid in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target protein's active site, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1] This event-driven pharmacology allows for potent and sustained target knockdown at sub-stoichiometric concentrations, offering the potential to overcome resistance mechanisms and expand the "druggable" proteome.[1]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[1] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[1]

The Linchpin of a PROTAC: The Role of the Linker

While the choice of POI and E3 ligase ligands determines the specificity of a PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[1][2] The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex.[1][2] Its length, composition, and rigidity profoundly influence the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[1][2]

Boc-Piperazine-Succinic Acid: A Versatile Linker for PROTAC Synthesis

Boc-piperazine-succinic acid is a bifunctional linker commonly employed in the synthesis of PROTACs. Its chemical structure offers several advantages in PROTAC design:

-

Rigidity and Conformational Control: The piperazine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1][2] This can reduce the entropic penalty associated with bringing the POI and E3 ligase together.[1]

-

Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule.[1][3] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.[1][3] The pKa of the piperazine ring is a critical parameter that is influenced by the surrounding chemical environment and can be modulated to optimize properties.[3][4]

-

Synthetic Tractability: The N-Boc protecting group on one of the piperazine nitrogens allows for controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[1] The carboxylic acid of the succinic acid portion provides a convenient handle for conjugation to an amine-containing binding moiety via amide bond formation.[1]

A notable example of the application of this linker is in the synthesis of a PD-1/PD-L1 degrader.[1][5] In this context, Boc-piperazine-succinic acid serves as a key building block to connect the PD-L1-binding warhead with the E3 ligase-recruiting ligand.[1]

Mechanism of Action of a PROTAC Utilizing a Boc-Piperazine-Succinic Acid Linker

The fundamental mechanism of action for a PROTAC containing a Boc-piperazine-succinic acid linker follows the general principles of PROTAC-mediated degradation. The linker's specific properties, however, play a crucial role in the efficiency of this process. The rigidity of the piperazine ring helps to optimally position the POI and E3 ligase, facilitating the formation of a productive ternary complex. This pre-organization can lead to favorable thermodynamics and kinetics of complex formation. The improved solubility imparted by the piperazine moiety ensures that the PROTAC remains in solution to engage its targets.

Caption: PROTAC-mediated protein degradation pathway.

Case Study: Degradation of PD-L1

The degradation of Programmed Death-Ligand 1 (PD-L1) is a promising strategy in cancer immunotherapy.[6] PD-L1 on cancer cells binds to the PD-1 receptor on T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[2][7] A PROTAC designed to degrade PD-L1 can reverse this immunosuppression.

Caption: PD-1/PD-L1 signaling and its reversal by PROTACs.

Quantitative Data on PROTACs with Piperazine-Containing Linkers

The following table summarizes representative data for PROTACs that incorporate piperazine or similar rigid linkers, illustrating the impact on degradation potency. Direct comparisons should be made with caution as cell lines, targets, and specific linker structures vary.

| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical AHPC-Piperazine-BRD4 PROTAC | BRD4 | AHPC (VHL) | Piperazine-containing | 22Rv1 | ~15 | >90 | [8] |

| GP262 | p110γ / mTOR | VH032 (AHPC-based) | C8 alkyl | MDA-MB-231 | 42.23 / 45.4 | 88.6 / 74.9 | [8] |

| PROTAC 7 (JPS014) | HDAC1 / HDAC3 | VHL | Not specified | HCT116 | 910 / 640 | Not specified | [9] |

| PROTAC 9 (JPS016) | HDAC1 / HDAC3 | VHL | Not specified | HCT116 | 550 / 530 | Not specified | [9] |

| PROTAC 22 (JPS036) | HDAC3 | VHL | Not specified | HCT116 | 440 | 77 | [9] |

Experimental Protocols

Synthesis of a PROTAC with a Boc-Piperazine-Succinic Acid Linker

This generalized protocol outlines the key steps for synthesizing a PROTAC using Boc-piperazine-succinic acid.

Caption: General workflow for PROTAC synthesis.

Step 1: Coupling of the POI Ligand to the Linker

-

Materials: POI ligand with a free amine, Boc-piperazine-succinic acid, a peptide coupling reagent (e.g., HATU), a base (e.g., DIPEA), and an appropriate solvent (e.g., DMF).

-

Procedure:

-

Dissolve Boc-piperazine-succinic acid in DMF.

-

Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the POI ligand to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Step 2: Boc Deprotection

-

Materials: The product from Step 1, trifluoroacetic acid (TFA), and a solvent (e.g., dichloromethane, DCM).

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The crude deprotected product is often used directly in the next step.

-

Step 3: Coupling of the E3 Ligase Ligand

-

Materials: The deprotected intermediate from Step 2, the E3 ligase ligand with a carboxylic acid, HATU, DIPEA, and DMF.

-

Procedure:

-

Dissolve the E3 ligase ligand in DMF.

-

Add HATU and DIPEA and stir for 10-15 minutes.

-

Add a solution of the deprotected intermediate from Step 2 in DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up and purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Western Blot Protocol for Measuring PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[9][10][11][12]

1. Cell Culture and Treatment [12]

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification [12]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer [13]

-

Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection [13]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the loading control band for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptglab.com [ptglab.com]

An In-depth Technical Guide to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, a crucial building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known by its synonym 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester, is a bifunctional molecule featuring a Boc-protected piperazine moiety and a carboxylic acid. This structure makes it an ideal linker for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs. The piperazine ring often enhances the solubility and rigidity of the resulting PROTAC molecule. While its exact date of initial synthesis is not definitively documented in readily available literature, its prominence grew with the expansion of PROTAC technology in the early 21st century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and incorporation into larger molecules.

| Property | Value | Source |

| CAS Number | 288851-44-5 | [1][2][3][4][5] |

| Molecular Formula | C13H22N2O5 | [3][4][5][6] |

| Molecular Weight | 286.32 g/mol | [4][5][6] |

| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid | [6] |

| Melting Point | 127-129 °C | |

| Boiling Point | 473.6 °C at 760 mmHg | |

| Density | 1.22 g/cm³ | |

| XLogP3 | -0.2 | [6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine) with succinic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the unprotected secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring.

General Experimental Protocol:

While a specific seminal publication detailing the initial synthesis is elusive, the following protocol is a generalized representation based on standard organic chemistry principles for similar reactions.

Materials:

-

1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine)

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 eq) in the chosen anhydrous solvent.

-

To this solution, add succinic anhydride (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Synthetic Workflow Diagram:

Caption: General synthetic workflow for the target compound.

Role in PROTAC Technology

The discovery and application of this compound are intrinsically linked to the rise of PROTAC technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule serves as a versatile linker, providing a spacer between the two active domains of a PROTAC. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or target protein ligand. The Boc-protected piperazine can be deprotected to reveal a secondary amine, which can then be further functionalized.

PROTAC Assembly Workflow:

Caption: Simplified workflow for PROTAC synthesis.

Historical Context and Discovery

Pinpointing the exact first synthesis or "discovery" of this compound is challenging as it likely emerged as a fundamental building block from the broader field of medicinal chemistry focused on piperazine derivatives. The use of the Boc protecting group for piperazine became a standard practice to achieve mono-functionalization, a critical step in the synthesis of complex molecules.

The rise of PROTAC technology, pioneered by Crews and Deshaies in the early 2000s, created a significant demand for bifunctional linkers with specific chemical properties. It is within this context that this compound gained prominence. Its commercial availability from various chemical suppliers by the mid-2000s indicates its utility was recognized by the research community, particularly those in drug discovery. While a singular "discovery" paper may not exist, its history is interwoven with the evolution of targeted protein degradation.

Conclusion

This compound stands as a testament to the importance of enabling chemical tools in advancing new therapeutic modalities. Its straightforward synthesis, versatile functional handles, and beneficial physicochemical properties have made it a staple in the construction of PROTACs and other complex bioactive molecules. While its specific origins are not tied to a single breakthrough moment, its history is firmly rooted in the development of modern drug discovery, and its future applications will likely continue to expand as the field of targeted protein degradation matures.

References

Methodological & Application

Application Notes and Protocols for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a bifunctional linker molecule increasingly utilized in solid-phase synthesis. Its structure incorporates a carboxylic acid for amide bond formation, a piperazine ring as a stable, often conformationally rigid, scaffold, and a tert-Butoxycarbonyl (Boc) protected secondary amine. This architecture makes it an ideal building block for the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a peptide-based ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2]

The use of this linker in a solid-phase peptide synthesis (SPPS) workflow allows for the precise, stepwise assembly of peptide-linker conjugates. The Boc protecting group is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS, but is perfectly suited for traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategies.[3] This document provides detailed protocols for the incorporation of this linker onto a resin-bound peptide, subsequent deprotection, and final cleavage from the solid support.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in solid-phase synthesis.

| Property | Value |

| CAS Number | 288851-44-5 |

| Molecular Formula | C₁₃H₂₂N₂O₅ |

| Molecular Weight | 286.32 g/mol [4][5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) |

| Purity | >97% recommended for synthesis[5] |

| Storage | Sealed in dry, 2-8°C[5] |

Experimental Protocols

The following protocols outline the key steps for utilizing this compound in a solid-phase synthesis workflow. These protocols assume a peptide has already been synthesized on a suitable resin (e.g., Merrifield or PAM resin for peptide acids, MBHA resin for peptide amides) and the N-terminal amino protecting group has been removed.

Protocol 1: Coupling of the Linker to a Resin-Bound Peptide

This protocol describes the activation and coupling of the linker's carboxylic acid to the free N-terminal amine of a peptide chain attached to a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin (1.0 eq.) in DMF (10 mL per gram of resin) for 30-60 minutes in a solid-phase reaction vessel.

-

Pre-activation of Linker: In a separate vial, dissolve this compound (2.5 eq.) and HATU (2.5 eq.) in a minimal amount of DMF. Add DIPEA (5.0 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated linker solution to the resin.

-

Agitation: Agitate the reaction mixture at room temperature for 2-4 hours on a shaker.

-

Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of resin beads can be taken and subjected to a Kaiser test (ninhydrin test). A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive, the coupling step should be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Quantitative Data: While specific data for this linker is limited, coupling efficiencies for standard Boc-amino acids using HATU/DIPEA are typically high. However, coupling efficiency can be influenced by the peptide sequence and length. Difficult couplings may require a second coupling step to proceed to completion.[5]

Caption: Workflow for coupling the linker to a resin-bound peptide.

Protocol 2: Boc Deprotection of the Piperazine Moiety

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen, exposing a secondary amine for subsequent functionalization.

Materials:

-

Linker-Peptide-Resin from Protocol 1

-

Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Solution: 10% DIPEA in DMF.

-

Washing Solvents: DCM, DMF

-

Solid-phase reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the dried Linker-Peptide-Resin in DCM (10 mL per gram of resin) for 20-30 minutes.

-

Pre-wash: Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 1-2 minutes and drain.

-

Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[4][6]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.

-

Neutralization: Wash the resin with the 10% DIPEA in DMF solution (2 x 10 mL), agitating for 5 minutes each time. This step is crucial to neutralize the trifluoroacetate salt and generate the free secondary amine.[1][4]

-

Final Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling step (e.g., attachment of an E3 ligase ligand for PROTAC synthesis).

-

Confirmation: The presence of a free secondary amine can be confirmed using a Chloranil test.

Alternative Deprotection: For substrates sensitive to TFA, 4M HCl in dioxane can be used as an alternative deprotection agent. The reaction is typically stirred for 1-3 hours.[2]

Caption: Workflow for Boc deprotection of the piperazine linker.

Protocol 3: Cleavage from the Resin and Final Deprotection

This protocol is for the final step where the synthesized molecule is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed. This protocol is based on a standard high-acid cleavage method compatible with Boc-SPPS.

WARNING: This procedure uses highly corrosive and hazardous acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Materials:

-

Fully synthesized molecule on resin

-

Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

Scavengers: Anisole, p-cresol, or thioanisole (typically 5-10% of the cleavage cocktail) to protect sensitive residues.

-

Precipitation Solvent: Cold diethyl ether.

-

Specialized HF cleavage apparatus.

-

Centrifuge.

-

Lyophilizer.

Procedure:

-

Resin Preparation: Place the dry peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Adding Scavengers: Add the appropriate scavengers to the reaction vessel.

-

Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

-

Product Precipitation: Wash the remaining resin and crude product with cold diethyl ether. Transfer the crude product slurry to a centrifuge tube.

-

Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether.

-